8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE
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Overview
Description
8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, indicating potential as a therapeutic agent.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE include other indole derivatives with different substituents. These compounds share a common indole core but differ in their functional groups, leading to variations in their biological activities and applications. Examples include indole-3-acetic acid, indole-3-carbinol, and various oxadiazole-substituted indoles .
Properties
IUPAC Name |
ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-4-20-13(17)10-7(2)15(19-3)8-5-6-9-12(11(8)10)14-21-16(9)18/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHSBIFEDADHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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